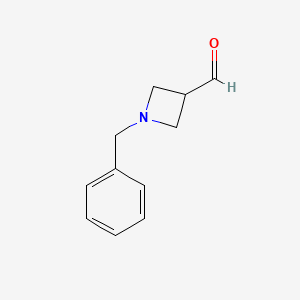
1-Benzylazetidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylazetidine-3-carbaldehyde is a four-membered heterocyclic compound featuring an azetidine ring substituted with a benzyl group and an aldehyde functional group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzylazetidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of benzylamine with an appropriate aldehyde under acidic conditions to form the azetidine ring . Another method includes the use of multicomponent reactions involving sulfonyl azides, phenylacetylenes, and benzenethiol Schiff bases in the presence of copper(I) iodide and triethylamine at low temperatures .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzylazetidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: 1-Benzylazetidine-3-carboxylic acid.
Reduction: 1-Benzylazetidine-3-methanol.
Substitution: Various substituted azetidines depending on the nucleophile used.
Applications De Recherche Scientifique
1-Benzylazetidine-3-carbaldehyde has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-Benzylazetidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects .
Comparaison Avec Des Composés Similaires
1-Benzylazetidine-3-carbaldehyde can be compared with other similar compounds, such as:
Azetidine-3-carbaldehyde: Lacks the benzyl group, leading to different reactivity and applications.
1-Benzylazetidine-2-carbaldehyde: The position of the aldehyde group affects the compound’s chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
1-benzylazetidine-3-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c13-9-11-7-12(8-11)6-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 |
Clé InChI |
CPKVKAQAEHSZTM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1CC2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















